molecular formula C18H16N4O4 B6429345 methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate CAS No. 1705232-06-9

methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate

Cat. No.: B6429345
CAS No.: 1705232-06-9
M. Wt: 352.3 g/mol
InChI Key: UXFDJRIVDKMUIG-UHFFFAOYSA-N
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Description

Methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Pyrazine Ring: The pyrazine ring can be introduced via nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate involves its interaction with specific molecular targets. The pyrrolidine and pyrazine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Pyrazine Derivatives: Compounds like pyrazine-2-carboxylic acid and pyrazine-2,3-dicarboxylic acid share the pyrazine ring structure.

Uniqueness

Methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate is unique due to the combination of its pyrrolidine and pyrazine rings with a benzoate ester. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

methyl 2-[3-(3-cyanopyrazin-2-yl)oxypyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-25-18(24)14-5-3-2-4-13(14)17(23)22-9-6-12(11-22)26-16-15(10-19)20-7-8-21-16/h2-5,7-8,12H,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFDJRIVDKMUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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